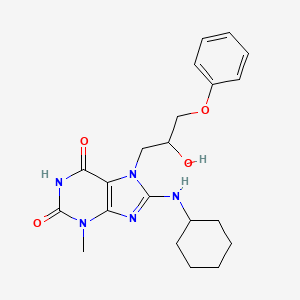

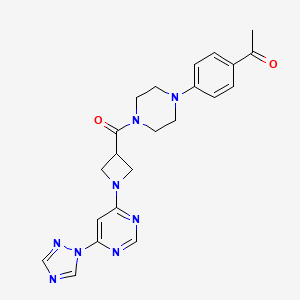

![molecular formula C17H16N2O4S2 B2631510 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxypropanamide CAS No. 441289-59-4](/img/structure/B2631510.png)

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxypropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxypropanamide” is a complex organic molecule that contains a benzo[d]thiazol-2-yl group, a phenoxy group, and a methylsulfonyl group . These groups are common in many pharmaceuticals and bioactive compounds, suggesting that this compound might have interesting biological properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry . These techniques can provide information about the types and numbers of atoms in the molecule, as well as their connectivity .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the benzo[d]thiazol-2-yl group might undergo electrophilic substitution, while the phenoxy group might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the phenoxy and methylsulfonyl groups might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

Electrophysiological Activity

- Cardiac Electrophysiological Activity : N-substituted imidazolylbenzamides or benzene-sulfonamides, which include analogs of the compound , have been studied for their cardiac electrophysiological activity. They exhibit properties comparable to known class III agents, indicating potential for treating arrhythmias (Morgan et al., 1990).

Glucokinase Activation

- Allosteric Glucokinase Activators : Studies on N-thiazolyl benzamides have identified compounds like 3-Isopropoxy-5-[4-(methylsulfonyl)phenoxy]-N-(4-methyl-1,3-thiazol-2-yl)benzamide as potent and orally bioavailable glucokinase activators. This indicates their potential role in regulating glucose levels (Iino et al., 2009).

Antimalarial and Antiviral Applications

- Antimalarial and COVID-19 Drug Potential : Sulphonamides, including derivatives similar to the compound of interest, have shown promise in antimalarial activity and potential application against COVID-19. They exhibit good selectivity and activity in molecular docking studies (Fahim & Ismael, 2021).

Antimicrobial Activity

- Antibacterial and Antifungal Properties : Novel sulfides and sulfones of methylene-bridged benzisoxazolylimidazo[2,1-b][1,3,4]thiadiazoles, similar in structure to the compound , have been synthesized and shown to have significant antibacterial and antifungal activities (Belavagi et al., 2015).

Antiarrhythmic Activity

- Class III Antiarrhythmic Potential : A series of 4-[(methylsulfonyl)amino]benzamides and sulfonamides, similar to the compound of interest, demonstrate potent Class III antiarrhythmic activity. They are effective in both in vitro and in vivo settings, indicating their potential in treating arrhythmias (Ellingboe et al., 1992).

Direcciones Futuras

Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. This could include in vitro and in vivo studies to evaluate its potential therapeutic effects, as well as studies to optimize its synthesis and improve its physical and chemical properties .

Mecanismo De Acción

Target of Action

Benzothiazole derivatives, such as “N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxypropanamide”, are often studied for their anti-tubercular properties . They may target the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .

Biochemical Pathways

Inhibition of the dpre1 enzyme can disrupt the synthesis of arabinogalactan, a key component of the mycobacterial cell wall .

Pharmacokinetics

Benzothiazole derivatives are often designed to have good bioavailability .

Result of Action

The inhibition of the target enzyme can lead to the death of the pathogen, thereby exerting an anti-tubercular effect .

Análisis Bioquímico

Biochemical Properties

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxypropanamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzothiazole derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX), which is involved in the inflammatory response . The compound’s interaction with these enzymes can lead to the modulation of biochemical pathways, thereby influencing cellular processes.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzothiazole derivatives can induce apoptosis in cancer cells by activating the p53 pathway and altering the balance of mitochondrial proteins such as Bcl-2 and Bax . This leads to the activation of caspases, which are crucial for the execution of apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can inhibit enzymes like COX by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzothiazole derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged modulation of cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects such as anti-inflammatory and anticancer activities. At higher doses, it can cause toxic or adverse effects, including gastrointestinal irritation and hepatotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted via the liver and kidneys . These metabolic processes can influence the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by solute carrier (SLC) transporters and distributed to various tissues, including the liver, kidneys, and brain . Its localization and accumulation in specific tissues can affect its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis . Understanding its subcellular localization can provide insights into its mechanism of action and therapeutic potential.

Propiedades

IUPAC Name |

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S2/c1-25(21,22)13-7-8-14-15(11-13)24-17(18-14)19-16(20)9-10-23-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVPZGFSYWTPPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

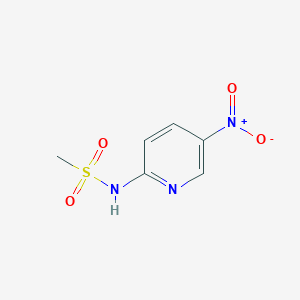

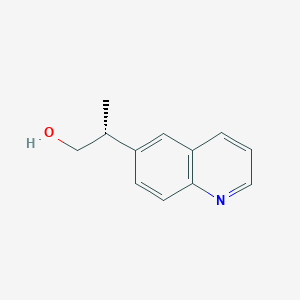

![2-(6-(Tert-butoxycarbonyl)-1-oxa-6-azaspiro[3.3]heptan-3-yl)acetic acid](/img/structure/B2631427.png)

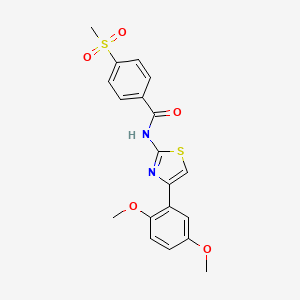

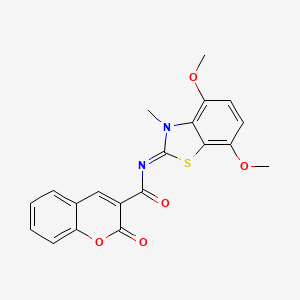

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2631431.png)

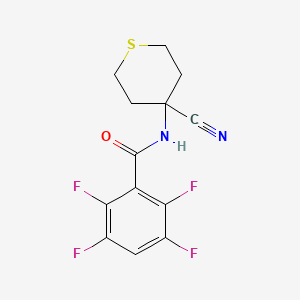

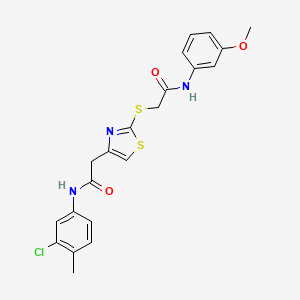

![Tert-butyl 3-[(6-chloropyrazin-2-YL)amino]piperidine-1-carboxylate](/img/structure/B2631433.png)

![1-Pyrrolidineethanesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2631434.png)

![1-[(1-cyanocyclohexyl)carbamoyl]ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2631437.png)

![2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine](/img/structure/B2631447.png)